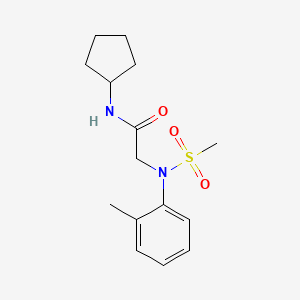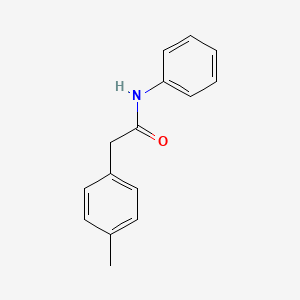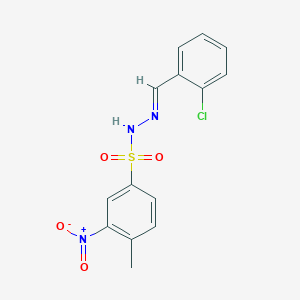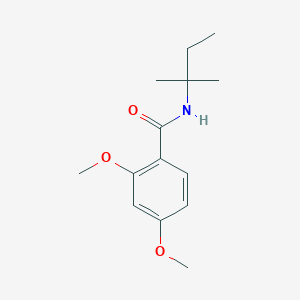![molecular formula C15H23NO3 B5726805 N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide CAS No. 42600-75-9](/img/structure/B5726805.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide, commonly known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Laboratories. U-47700 is a highly potent drug that acts on the body's opioid receptors to produce pain relief and euphoria. It has gained popularity in recent years as a recreational drug, but it also has potential applications in scientific research.
作用機序
U-47700 acts on the body's opioid receptors, which are proteins located on the surface of cells in the brain and spinal cord. When U-47700 binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This produces pain relief and a feeling of euphoria.
Biochemical and Physiological Effects:
U-47700 has a range of biochemical and physiological effects on the body. It produces pain relief, sedation, and a feeling of euphoria. It can also cause respiratory depression, nausea, and vomiting. Long-term use of U-47700 can lead to addiction, tolerance, and withdrawal symptoms.
実験室実験の利点と制限
U-47700 has several advantages for use in lab experiments. It is highly potent and selective for opioid receptors, which makes it a useful tool for studying these receptors and their role in pain perception. However, its potential for abuse and addiction makes it a risky substance to work with, and it requires specialized equipment and expertise to handle safely.
将来の方向性
There are several future directions for research on U-47700. One area of interest is the development of new drugs that target opioid receptors and produce pain relief without the risk of addiction or overdose. Another area of interest is the study of the mechanisms of opioid addiction and withdrawal, which could lead to new treatments for opioid addiction. Finally, there is a need for further research on the safety and efficacy of U-47700 and other synthetic opioids, particularly in the context of their potential for abuse and addiction.
合成法
U-47700 can be synthesized using a variety of methods, including the Leuckart-Wallach reaction and the Mannich reaction. The Leuckart-Wallach reaction involves the reduction of a ketone with ammonium formate, while the Mannich reaction involves the condensation of an amine, a ketone, and formaldehyde. Both methods require specialized equipment and expertise to carry out safely and efficiently.
科学的研究の応用
U-47700 has potential applications in scientific research, particularly in the study of opioid receptors and their role in pain perception. It can be used to investigate the mechanisms of opioid receptor activation and to develop new drugs that target these receptors. U-47700 may also be useful in the study of opioid addiction and withdrawal.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)14(17)16-9-8-11-6-7-12(18-4)13(10-11)19-5/h6-7,10H,8-9H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFJQAYJHWCHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355276 |
Source


|
| Record name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide | |
CAS RN |
42600-75-9 |
Source


|
| Record name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopentyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5726748.png)



![1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5726766.png)
![4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5726773.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide](/img/structure/B5726778.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5726781.png)

![3-(4-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5726799.png)
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5726802.png)
